molecular formula C14H21N3O3 B7557077 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid

2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid

Cat. No. B7557077
M. Wt: 279.33 g/mol
InChI Key: HKQNXRHYYDIJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid, also known as CTAP, is a novel compound that has gained attention in scientific research due to its potential therapeutic benefits. CTAP is a peptide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid acts as a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain and addiction. 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid binds to the mu-opioid receptor and blocks the effects of opioids and other addictive substances, thereby reducing the risk of addiction and overdose.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid has been shown to reduce the rewarding effects of opioids and other addictive substances, thereby reducing the risk of addiction and overdose.

Advantages and Limitations for Lab Experiments

2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using SPPS or SPPS. 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid has also been shown to have low toxicity in animal models, making it a safe compound to use in laboratory experiments. However, 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid has some limitations, such as its low solubility in water and its high cost of synthesis.

Future Directions

There are several future directions for the study of 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid. One direction is to study its potential use in the treatment of addiction and overdose. Another direction is to study its potential use in the treatment of cancer and other inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid and its effects on the mu-opioid receptor. Finally, more research is needed to optimize the synthesis of 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid and to develop more efficient methods for its production.

Synthesis Methods

2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in solution-phase peptide synthesis, the peptide is synthesized in a solution. Both methods have been used to synthesize 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid, and the yield and purity of the compound depend on the synthesis method used.

Scientific Research Applications

2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid has been studied extensively for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid has also been studied for its potential use in the treatment of addiction, as it has been shown to block the effects of opioids and other addictive substances.

properties

IUPAC Name

2-[cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-9-12(10(2)16(3)15-9)6-13(18)17(8-14(19)20)7-11-4-5-11/h11H,4-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQNXRHYYDIJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)N(CC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid

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